![molecular formula C28H47N7O14 B609902 Pemetrexed ditromethamine dihydrate CAS No. 1851348-04-3](/img/structure/B609902.png)
Pemetrexed ditromethamine dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pemetrexed tromethamine is a chemotherapy drug. Its indications are the treatment of pleural mesothelioma and non-small cell lung cancer.
Applications De Recherche Scientifique
Radiosensitization in Non-Small-Cell Lung Cancer
Pemetrexed ditromethamine dihydrate, when combined with methoxyamine, shows enhanced radiosensitization in lung adenocarcinoma cells and xenografts. This combination results in an increased accumulation of cells near the radiosensitive G1/S border, enhances the rate of DNA double-strand-break rejoining, and significantly improves tumor growth rate and delay when used before irradiation (Oleinick et al., 2016).
Anticancer Effect in KRAS-Dependent Lung Cancer Cells
Pemetrexed exhibits potent anticancer abilities in KRAS-dependent A549 lung cancer cells. It induces cytotoxicity without inhibiting the RAS/RAF/MEK/ERK signaling pathway and enhances proapoptotic Bax protein expression, leading to loss of mitochondrial membrane potential (Mohiuddin et al., 2021).
Pharmacokinetics in Hyperhydration with Cisplatin
Pemetrexed's pharmacokinetics, when used in conjunction with cisplatin, shows that hyperhydration does not significantly influence its clearance or volume of distribution. This indicates that dose adjustments of pemetrexed are not required during hyperhydration with cisplatin (de Rouw et al., 2021).
Enantiomeric Purity Analysis
The enantiomeric purity of Pemetrexed can be determined using macrocyclic glycopeptides bonded phases. This process is crucial for ensuring the pharmaceutical quality and effectiveness of the drug (Shapovalova et al., 2016).
Predictive Biomarkers in NSCLC Treatment
Circulating microRNAs, specifically miR‐22, miR‐24, and miR‐34a, might serve as novel predictive biomarkers for pemetrexed-based chemotherapy in advanced non-small cell lung cancer (NSCLC). Higher expression levels of these microRNAs, particularly miR‐22, correlate with a lack of response in pemetrexed-treated NSCLC patients (Franchina et al., 2013).
Pemetrexed in Advanced Non-Small Cell Lung Cancer
Pemetrexed acts as a newer antifolate drug approved for first-line treatment of non-squamous, non-small cell lung cancer (NSCLC) in combination with cisplatin. It inhibits three key enzymes of intracellular folate metabolism, with thymidylates synthase (TYMS) being the most relevant target. This study highlights the importance of supplementation with folic acid and vitamin B(12) to control pemetrexed-related toxicity (Joerger et al., 2010).
Propriétés
Numéro CAS |
1851348-04-3 |
---|---|
Nom du produit |
Pemetrexed ditromethamine dihydrate |
Formule moléculaire |
C28H47N7O14 |
Poids moléculaire |
705.71 |
Nom IUPAC |
2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid;dihydrate |
InChI |
InChI=1S/C20H21N5O6.2C4H11NO3.2H2O/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;2*5-4(1-6,2-7)3-8;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);2*6-8H,1-3,5H2;2*1H2/t13-;;;;/m0..../s1 |
Clé InChI |
DUORKVZYABUEHW-AHJYMZSGSA-N |
SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.O.O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Pemetrexed tromethamine; Pemetrexed ditromethamine dihydrate; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.